D-Erythrose-d2

Description

Contextualization of Deuterated Carbohydrates in Modern Biochemical and Chemical Research

Deuterated carbohydrates, including D-Erythrose-d2, are indispensable tools in a variety of scientific fields. anr.fr Their application spans from drug development and diagnostics to the detailed analysis of biomacromolecules. anr.fr The primary advantage of using deuterated compounds lies in the fact that deuterium (B1214612), a stable isotope of hydrogen, has nearly identical chemical reactivity to hydrogen but is twice as heavy. This mass difference allows researchers to track the fate of these molecules in complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgwikipedia.org

Despite their immense value, the synthesis of specifically labeled deuterated glycosides can be challenging and costly. anr.fr This has spurred the development of innovative methods, such as hydrogen/deuterium exchange (HIE) using metallic catalysts, to create a diverse range of labeled carbohydrates more efficiently. anr.fr These advancements are crucial for expanding the applications of deuterated carbohydrates in areas like in vivo metabolic imaging. anr.fr

Foundational Role of Isotopic Labeling in Mechanistic and Metabolic Investigations

Isotopic labeling is a fundamental technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.orgflashcards.world By replacing specific atoms in a molecule with their heavier, stable isotopes (like replacing hydrogen with deuterium), scientists can monitor the transformation of these labeled molecules. wikipedia.orgflashcards.world This provides invaluable insights into reaction mechanisms and the intricate networks of metabolic pathways. nih.govacs.orgflashcards.world

The applications of isotopic labeling are extensive and include:

Metabolic Flux Analysis: Quantifying the rate of turnover of metabolites in a biological system. wikipedia.orgflashcards.world

Elucidating Reaction Mechanisms: Tracking the movement of atoms to understand the step-by-step process of a chemical reaction. flashcards.world

Structural Analysis: Aiding in the determination of molecular structures. flashcards.world

Drug Metabolism Studies: Following the breakdown and distribution of a drug within an organism. nih.govacs.orgfiveable.me

The use of stable isotopes like deuterium is particularly advantageous as they are non-radioactive and safe for use in a wide range of studies, including those involving living organisms.

Evolution of Research Trajectories for this compound within Isotope Chemistry

D-Erythrose, a four-carbon sugar, is a key intermediate in various metabolic pathways. targetmol.com Its deuterated form, this compound, has become a valuable probe in specialized research areas. The specific placement of deuterium atoms within the D-Erythrose molecule allows for targeted investigations. For instance, this compound can be used to study the stereochemistry of enzyme-catalyzed reactions and to probe the mechanisms of carbohydrate-modifying enzymes.

Research involving D-Erythrose and its derivatives has explored their roles in various biochemical processes. For example, studies have investigated the function of erythrose reductase, an enzyme that converts D-erythrose to erythritol (B158007), a process relevant to how some organisms adapt to osmotic stress. researchgate.netnih.gov The insights gained from such studies can have implications for biotechnology and the microbial production of valuable chemicals. researchgate.net

The synthesis and application of isotopically labeled versions of erythrose, such as D-Erythrose-2-13C, further highlight the importance of these compounds in metabolic research. medchemexpress.com These labeled molecules serve as tracers to map out metabolic pathways and understand the flow of carbon atoms within a cell. medchemexpress.com

Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| D-Erythrose | D-(-)-Erythrose | C4H8O4 | 583-50-6 |

| This compound | (2R,3R)-4,4-dideuterio-2,3,4-trihydroxybutanal | C4H6D2O4 | Not available |

| Deuterium | Heavy hydrogen | D or ²H | 16873-17-9 |

| D-Erythrose-2-13C | - | C3¹³CH8O4 | 83434-88-2 |

| Erythritol | - | C4H10O4 | 149-32-6 |

| tri-O-acetyl-D-erythrose | - | C10H14O7 | Not available |

| p-nitrophenylhydrazine | - | C6H7N3O2 | 100-16-3 |

Interactive Data Table: Properties of D-Erythrose

| Property | Value |

| Molecular Weight | 120.1 g/mol lookchem.com |

| Appearance | Light yellow syrup lookchem.com |

| Solubility | Miscible in water and methanol (B129727) lookchem.com |

| Melting Point | <25°C lookchem.com |

| Boiling Point | 144.07°C (estimate) lookchem.com |

| Density | 1.0500 (estimate) lookchem.com |

Interactive Data Table: Computed Properties of this compound

| Property | Value |

| Molecular Weight | 122.12 g/mol nih.gov |

| IUPAC Name | (2R,3R)-4,4-dideuterio-2,3,4-trihydroxybutanal nih.gov |

| InChIKey | YTBSYETUWUMLBZ-VTPOVWAESA-N nih.gov |

| Topological Polar Surface Area | 77.8 Ų nih.gov |

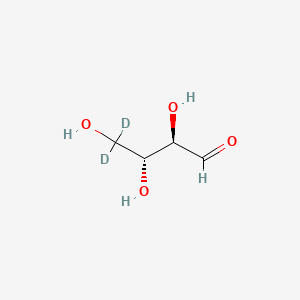

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

(2R,3R)-4,4-dideuterio-2,3,4-trihydroxybutanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2D2 |

InChI Key |

YTBSYETUWUMLBZ-VTPOVWAESA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H](C=O)O)O)O |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for the Isotopic Synthesis of D Erythrose D2

Chemoenzymatic and Stereoselective Approaches for Deuterium (B1214612) Incorporation

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical reactions to create complex molecules. For deuterium labeling, enzymes offer unparalleled regio- and stereoselectivity, often operating under mild conditions. simsonpharma.com

Enzymes involved in carbohydrate metabolism are powerful tools for introducing deuterium into specific positions of a sugar's carbon skeleton. When enzymatic reactions are conducted in a medium of heavy water (D₂O), deuterium atoms from the solvent can be incorporated into the product. shimadzu-webapp.eu

One key enzyme relevant to the synthesis of D-Erythrose is erythrose reductase, which catalyzes the reduction of D-erythrose to erythritol (B158007). researchgate.netnih.gov In the reverse direction, or by using related dehydrogenase enzymes, it is possible to facilitate deuterium exchange at specific carbon positions. For instance, enzymes of the glycolytic and neoglycolytic pathways can be used in a one-pot reaction starting from simpler labeled precursors to build more complex labeled sugars. google.com The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, which uses erythrose 4-phosphate as a substrate, has been shown to catalyze regio- and stereoselective deuterium incorporation when the reaction is performed in deuterium oxide. nih.gov Similarly, the synthesis of trideuterated sialosides has been achieved by using D₂O as the solvent for enzymatic epimerization and aldol (B89426) addition reactions, demonstrating the potential for incorporating multiple deuterium atoms in a controlled manner. mdpi.comnih.gov

Table 1: Examples of Enzymes Used in Deuteration of Sugars and Precursors

| Enzyme | Reaction Type | Deuterium Source | Outcome | Citations |

|---|---|---|---|---|

| Erythrose Reductase | Reduction/Oxidation | D₂O / NADD | Potential for deuteration at C1 or C2 of erythrose. | nih.govresearchgate.net |

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase | Condensation | D₂O | Regio- and stereoselective deuterium incorporation into the product. | nih.gov |

| Glycolytic Pathway Enzymes | Multi-step synthesis | Labeled pyruvate (B1213749) / D₂O | Synthesis of complex labeled carbohydrates from simple precursors. | google.com |

Achieving precise control over the specific site (regioselectivity) and three-dimensional orientation (enantioselectivity) of deuterium incorporation is a primary goal in isotopic synthesis. One powerful strategy is the use of protecting groups. By selectively blocking certain hydroxyl groups on the sugar molecule, deuterium exchange reactions can be directed to specific, unprotected positions. nih.govresearchgate.net For example, deuterium exchange catalyzed by ruthenium on carbon (Ru/C) does not proceed on carbons adjacent to protected hydroxyl groups, allowing for targeted labeling. nih.govresearchgate.net

Stereoselectivity can be achieved through the use of chiral reagents or catalysts. For instance, the reduction of an aldehyde precursor using a chiral deuterated reducing agent like (R)-(+)-Alpine-Borane-d has been shown to be highly stereoselective in producing deuterated N-acetylglucosamine derivatives. acs.org A similar strategy could be applied to a suitable precursor of D-Erythrose. The chemical synthesis of L-threose-4-d with high stereoselectivity was achieved via the deuteride (B1239839) reduction of a protected glucopyranosyl bromide, demonstrating that complex chemical transformations can be performed while retaining the stereochemical integrity of the deuterium label. cdnsciencepub.com

Contemporary Chemical Synthetic Routes for D-Erythrose-d2 and its Analogs

Purely chemical methods provide a versatile alternative to enzymatic syntheses, offering scalability and access to a wide range of deuterated analogs. These routes often involve either building the molecule from smaller deuterated precursors or directly exchanging hydrogens for deuterium on the target molecule or a close precursor.

This "bottom-up" approach involves designing a synthetic pathway that starts with simple, commercially available deuterated building blocks. simsonpharma.com For this compound, a plausible route could begin with a deuterated two-carbon or three-carbon starting material. The synthesis of other deuterated sugars provides a template for such approaches. For example, the synthesis of 2-deutero-d-glucose has been achieved through multi-step processes starting from protected glucose derivatives. nih.gov While often requiring multiple steps of protection, reaction, and deprotection, this method offers absolute certainty regarding the location of the deuterium labels. researchgate.net

Hydrogen Isotope Exchange (HIE) is a powerful and direct method for deuterating organic molecules. jst.go.jp This technique involves treating the non-labeled compound with a deuterium source, most commonly D₂O, often under high temperature and pressure and in the presence of a catalyst. ansto.gov.autn-sanso.co.jp Heterogeneous platinum group metal catalysts, such as ruthenium on carbon (Ru/C) or platinum on alumina, are frequently used to facilitate the exchange on carbons adjacent to hydroxyl groups. nih.govjst.go.jprsc.org

The optimization of these reactions is critical to maximize deuterium incorporation and minimize side reactions. Key parameters include the choice of catalyst, temperature, pressure, reaction time, and solvent system. mdpi.com For instance, ruthenium-catalyzed H-D exchange reactions have been shown to proceed with high chemo- and stereoselectivity under a hydrogen atmosphere. nih.gov Flow chemistry systems using microwave reactors are being developed to improve the efficiency, throughput, and safety of HIE reactions for aromatic compounds, a technology that could be adapted for carbohydrates. tn-sanso.co.jp

Table 2: Parameters for Optimization of Hydrogen Isotope Exchange (HIE)

| Parameter | Description | Effect on Reaction | Citations |

|---|---|---|---|

| Catalyst | Heterogeneous metal catalyst (e.g., Ru/C, Pt/C, Raney Ni). | Influences reaction rate, regioselectivity, and efficiency. | nih.govjst.go.jp |

| Deuterium Source | Typically heavy water (D₂O). | Provides the deuterium atoms for exchange; its purity is crucial. | jst.go.jp |

| Temperature | Reaction temperature. | Higher temperatures generally increase the rate of exchange but can lead to degradation. | tn-sanso.co.jpresearchgate.net |

| Pressure | Reaction pressure, often with H₂ or D₂ gas. | Can activate the catalyst and influence reaction pathways. | nih.govtn-sanso.co.jp |

| Protecting Groups | Acetal or other groups to block specific -OH functions. | Allows for site-selective deuteration by preventing exchange at adjacent carbons. | nih.govresearchgate.net |

Characterization and Assessment of Isotopic Purity and Distribution in Synthesized this compound

Following synthesis, it is essential to rigorously characterize the product to confirm its identity, determine the degree of deuteration, and verify the specific location of the deuterium atoms. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this analysis. ansto.gov.au

¹H NMR: In ¹H NMR spectra, the signal corresponding to a proton that has been replaced by a deuteron (B1233211) will disappear or be significantly reduced in intensity. nih.gov

¹³C NMR: The presence of a deuterium atom on a carbon causes a small upfield shift in that carbon's resonance signal (an isotopic shift), providing clear evidence of deuteration at that site. researchgate.netnih.gov

²H NMR: Direct detection of the deuterium nucleus provides unambiguous confirmation of deuteration and can be used for quantitative analysis of site-specific isotopic enrichment. researchgate.net

Together, these techniques provide a complete picture of the synthesized this compound, confirming its structure and the success of the isotopic labeling strategy.

| ²H NMR Spectroscopy | Direct detection and quantification of deuterium at specific sites. | Unambiguous confirmation and site-specific quantification. | researchgate.netosti.gov |

Applications of D Erythrose D2 in High Resolution Mechanistic Enzymology

Probing Enzyme Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. d-nb.info The magnitude of this effect provides profound insights into the bonding environment of the labeled atom during the rate-determining step and other key phases of a reaction.

Analysis of Primary and Secondary Isotope Effects in Reaction Kinetics

The use of D-Erythrose-d2 allows for the precise measurement of both primary and secondary deuterium KIEs.

Primary Kinetic Isotope Effects (1° KIEs) are observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of the reaction. unl.edu For a C-H versus a C-D bond, this effect can be significant because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Breaking this bond requires more energy, thus the reaction proceeds more slowly with the deuterated substrate. For instance, in a hypothetical reaction where an enzyme catalyzes the oxidation of D-Erythrose at a deuterated position, a large 1° KIE (typically kH/kD > 2) would strongly suggest that C-D bond cleavage is a rate-limiting event. nih.govacs.org

Secondary Kinetic Isotope Effects (2° KIEs) occur when the labeled atom is not directly involved in bond breaking or formation but is located at or near the reaction center. acs.org These effects are typically smaller than 1° KIEs and arise from changes in the hybridization state of the carbon to which the deuterium is attached.

An α-secondary KIE is measured when the isotope is on the carbon undergoing a change in coordination number. A normal KIE (kH/kD > 1, typically 1.05-1.3) is seen for sp2 to sp3 rehybridization, while an inverse KIE (kH/kD < 1, typically 0.8-0.95) is observed for sp3 to sp2 rehybridization.

A β-secondary KIE involves isotopes on an adjacent carbon.

By using this compound in an enzymatic reaction, such as one catalyzed by an isomerase or dehydrogenase, the observed KIE can reveal critical details about the mechanism. asm.orgnih.gov

Table 1: Illustrative Deuterium Kinetic Isotope Effects and Their Mechanistic Interpretations This table presents typical values and interpretations in mechanistic enzymology. Actual values would be determined experimentally for a specific enzyme.

| Isotope Effect Type | Typical kH/kD Value | Interpretation | Example Application with this compound |

|---|---|---|---|

| Primary (1°) | 2 - 7 (or higher) | The C-D bond is broken or formed in the rate-determining step. Significant tunneling may occur at higher values. | An erythrose dehydrogenase reaction showing a KIE of 5.0 would indicate that hydride transfer from the deuterated carbon is the slowest step. nih.govacs.org |

| α-Secondary (2°) | > 1 (Normal) | The carbon atom at the labeled position is rehybridizing from sp2 to sp3 in the transition state. | Isomerization of this compound involving the conversion of a carbonyl (sp2) to a hydroxyl (sp3) group at the labeled carbon. |

| α-Secondary (2°) | < 1 (Inverse) | The carbon atom at the labeled position is rehybridizing from sp3 to sp2 in the transition state. | Glycoside hydrolysis where the anomeric carbon (sp3) develops oxocarbenium ion character (sp2-like) in the transition state. acs.org |

| No Significant KIE | ≈ 1 | The labeled position is not involved in a rate-limiting step, or no change in bonding/hybridization occurs. | A phosphorylation reaction where the deuterated position is remote from the site of phosphate (B84403) transfer. |

Elucidation of Transition State Structures and Rate-Determining Steps

The transition state is a fleeting, high-energy configuration that substrates pass through as they are converted into products. nih.gov While transition states cannot be directly observed, KIEs provide a powerful experimental method to deduce their structure. nih.gov The magnitude of a KIE is directly related to the extent to which bonding to the isotope has changed in the transition state compared to the ground state.

For example, in a hydride transfer reaction catalyzed by a dehydrogenase acting on this compound, a large 1° KIE indicates a symmetric transition state where the hydride is equally shared between the donor (erythrose) and the acceptor (e.g., NAD+). nih.govplos.org Conversely, a small KIE might suggest an "early" or "late" transition state where the C-H bond is either barely broken or almost fully broken.

Stereochemical Investigations of Enzymatic Transformations Using this compound

Enzymes are renowned for their high degree of specificity, often acting on only one stereoisomer of a substrate. This compound is an ideal tool for investigating this stereospecificity, particularly for enzymes that catalyze reactions at prochiral centers.

Determination of Substrate Specificity and Stereospecificity

Many enzymes can distinguish between two chemically equivalent hydrogen atoms on a prochiral carbon. By using a stereospecifically deuterated substrate, it is possible to determine the precise stereochemical course of the reaction. For example, an enzyme like erythrose reductase, which reduces the aldehyde group of D-erythrose to a primary alcohol, creates a new chiral center if the two hydrogens at that position become inequivalent. nih.govnih.gov If this compound, labeled at C-1, were used, the enzyme's stereospecificity would dictate whether the resulting erythritol (B158007) retains the deuterium or transfers it.

Similarly, in elimination reactions, the use of a deuterated substrate can establish whether the reaction proceeds via a syn- or anti-elimination pathway, as has been demonstrated for dehydroquinate synthase. nih.gov The ability of enzymes to show such high fidelity is a result of the precise three-dimensional arrangement of amino acid residues in the active site that bind and orient the substrate.

Mapping Active Site Interactions and Conformational Dynamics

The binding of a substrate to an enzyme's active site is a dynamic process that often involves conformational changes in both the substrate and the protein. pnas.orgrsc.org While this compound is chemically very similar to its non-deuterated counterpart, the subtle differences can be exploited to study these dynamics.

Binding isotope effects (BIEs), which are equilibrium isotope effects for the formation of the enzyme-substrate complex, can reveal details about the substrate's environment in the active site. nih.govnih.gov An inverse BIE (preference for the deuterated substrate) suggests that the C-D bond becomes stiffer upon binding, perhaps due to steric compression, while a normal BIE suggests bond weakening. nih.gov

Techniques like NMR spectroscopy can be used to monitor the binding of this compound. The deuterium label can provide a distinct signal or perturb the signals of nearby protons, allowing for the mapping of substrate-enzyme interactions. The binding of a substrate can induce conformational changes that are critical for catalysis, sometimes shifting the enzyme from an "open" to a "closed" state. nih.govacs.org Studying how the dynamics of these changes are affected by the isotopic substitution in this compound can provide insights into the induced-fit mechanism and the role of protein flexibility in catalysis. rsc.orgacs.org

Dynamics of Proton Transfer in Enzyme-Catalyzed Reactions

Proton transfer is a fundamental step in a vast number of enzymatic reactions, including isomerizations, epimerizations, and redox reactions. grantome.com These transfers can occur between the substrate and an active site residue, a cofactor, or a solvent molecule. This compound, particularly when used in conjunction with D₂O as a solvent, is an invaluable tool for tracing the origin and fate of hydrogen atoms.

In the case of an isomerase that acts on D-Erythrose, such as the enzyme TM0416 which converts D-erythrose to D-erythrulose, the reaction is proposed to proceed through an enediol intermediate. asm.orgnih.gov A key mechanistic question is whether the proton transfer is intramolecular (a proton is removed from one carbon and added to another on the same molecule) or intermolecular (the proton exchanges with the solvent). A study on the related enzyme D-erythrose 4-phosphate isomerase using D₂O showed evidence for an intramolecular hydrogen transfer. researchgate.netnih.govnih.gov By starting with this compound in H₂O, one could definitively track the movement of the original substrate hydrogen, while experiments with unlabeled D-Erythrose in D₂O would track the incorporation of solvent-derived deuterium. nih.gov

D Erythrose D2 As an Isotopic Tracer in Metabolic Flux Analysis and Pathway Elucidation

Tracing Carbon and Hydrogen Flux in Central Carbon Metabolism

D-Erythrose-d2 allows for the precise tracking of hydrogen and, by extension, carbon backbones through the central metabolic routes. Once it enters the cell, it is converted to D-erythrose-4-phosphate, a critical node linking the pentose (B10789219) phosphate (B84403) pathway (PPP) with glycolysis. This strategic position enables detailed investigation into the distribution and flow of metabolites between these interconnected pathways.

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is crucial for generating NADPH, a primary cellular reductant, and for producing precursors for nucleotide and aromatic amino acid biosynthesis. nih.gov D-Erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the PPP. creative-proteomics.com

By introducing this compound, scientists can monitor the flow of the deuterium (B1214612) label as D-erythrose-4-phosphate is interconverted with other sugar phosphates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, by the enzymes transketolase and transaldolase. Tracking the appearance of deuterium in these downstream metabolites allows for the quantification of flux through the non-oxidative PPP, revealing how cells balance the production of NADPH with the synthesis of biosynthetic precursors. creative-proteomics.comresearchgate.net

Table 1: Key Reactions in the Non-Oxidative PPP Involving D-Erythrose-4-Phosphate

| Enzyme | Reactants | Products | Metabolic Significance |

|---|---|---|---|

| Transketolase | Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate | Ribose-5-Phosphate + Xylulose-5-Phosphate | Links PPP with nucleotide synthesis precursors. |

| Transaldolase | Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate | Erythrose-4-Phosphate + Fructose-6-Phosphate | Connects PPP to glycolysis/gluconeogenesis. |

| Transketolase | Erythrose-4-Phosphate + Xylulose-5-Phosphate | Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate | Feeds carbon backbones into the glycolytic pathway. |

The PPP and glycolysis are tightly interwoven, with shared intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. researchgate.net this compound is an effective tracer for studying this interconnection. When the deuterium label from this compound appears in glycolytic intermediates downstream of fructose-6-phosphate, it provides a direct measure of the carbon flux from the PPP into glycolysis.

Conversely, under conditions favoring glucose production, the pathway can be reversed. Gluconeogenesis utilizes many of the same enzymes as glycolysis to synthesize glucose from non-carbohydrate precursors. nih.govnih.gov Observing deuterium from this compound in glucose-6-phosphate and subsequently in glucose can quantify the contribution of the PPP to gluconeogenic flux. This analysis is critical for understanding how cells maintain glucose homeostasis under varying physiological states, such as fasting or re-feeding. researchgate.net

Elucidating Biosynthetic Pathways in Diverse Biological Systems

The utility of this compound extends beyond central carbon metabolism to the elucidation of complex biosynthetic pathways. mlrip.ac.in As a precursor for various essential biomolecules, tracing its deuterium label provides a clear roadmap of its metabolic fate.

A prime example of this compound's application is in tracing the shikimate pathway, which is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria. mlrip.ac.in The first committed step of this pathway involves the condensation of D-erythrose-4-phosphate and phosphoenolpyruvate. By supplying this compound, researchers can follow the incorporation of deuterium into these aromatic amino acids and other derived secondary metabolites. This method is invaluable for discovering new biosynthetic pathways and understanding how they are regulated. nih.gov

Table 2: Tracing this compound into Downstream Biomolecules

| Precursor Metabolite (from this compound) | Biosynthetic Pathway | Resulting Labeled Biomolecule(s) |

|---|---|---|

| D-Erythrose-4-Phosphate-d2 | Shikimate Pathway | Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) |

| Fructose-6-Phosphate-d2 | Glycolysis / TCA Cycle | Amino Acids (e.g., Alanine, Aspartate, Glutamate) |

| Ribose-5-Phosphate-d2 | Nucleotide Synthesis | RNA, DNA |

| Glyceraldehyde-3-Phosphate-d2 | Lipid Synthesis | Glycerol backbone of Triglycerides and Phospholipids |

Quantitative metabolomics aims to measure the concentrations and turnover rates of metabolites within a cell. Isotopic tracers like this compound are central to these investigations. nih.gov Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect the mass shift imparted by the deuterium atoms. nih.govnih.gov

By measuring the rate at which the deuterium label is incorporated into various metabolites, it is possible to calculate the flux, or rate of synthesis, for those molecules. metsol.com This approach, known as metabolic flux analysis (MFA), provides a dynamic snapshot of cellular activity. It allows researchers to determine how metabolic pathways respond to genetic modifications, disease states, or environmental stimuli, offering a functional readout that complements genomic and proteomic data.

Analysis of Metabolic Network Redundancy and Adaptive Responses to Stress

Cellular metabolic networks are robust and flexible, often featuring multiple redundant pathways to produce essential compounds. This complexity allows cells to adapt to changing conditions and stresses.

Metabolic redundancy can be dissected using isotopic tracers. If a metabolite can be synthesized from multiple precursors, using this compound in conjunction with other labeled tracers (e.g., a 13C-labeled glucose) can help determine the relative contribution of each pathway to the final product pool. This provides insight into the preferred metabolic routes under normal conditions and how these preferences shift when a primary pathway is compromised.

Cells must adapt their metabolism to cope with various stresses, such as oxidative stress. nih.gov Oxidative stress increases the demand for NADPH, which is primarily produced by the oxidative branch of the PPP. nih.govnih.gov To meet this demand, cells can reroute their metabolic flux. Using this compound, researchers can track whether the non-oxidative PPP operates in reverse to convert glycolytic intermediates back into glucose-6-phosphate. This regenerated glucose-6-phosphate can then be funneled into the oxidative PPP to maximize NADPH production, showcasing a critical adaptive response. nih.gov Analyzing these flux redistributions is key to understanding the metabolic reprogramming that underlies cellular survival and disease progression. nih.gov

Advanced Analytical Strategies for D Erythrose D2 in Research Environments

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and dynamics of D-Erythrose-d2.

Multi-dimensional NMR Techniques for Isotopic Enrichment and Connectivity Analysis

Multi-dimensional NMR experiments are instrumental in resolving the complex spectra of carbohydrates and confirming isotopic labeling. researchgate.netbitesizebio.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are used to establish connectivity between protons and carbons. researchgate.netnih.gov

For deuterated molecules like this compound, the absence of signals in a ¹H NMR spectrum where a proton is expected confirms the successful incorporation of deuterium (B1214612). wikipedia.org Conversely, ²H NMR can directly detect the deuterium nuclei. Two-dimensional correlation experiments, such as ¹H-¹³C HSQC, can be used to correlate the chemical shifts of protons with the carbons they are attached to, providing a map of the molecule's carbon-hydrogen framework. nih.govacs.org The presence of deuterium instead of hydrogen at specific positions will result in the absence of corresponding cross-peaks in these spectra, confirming the site of isotopic enrichment. wikipedia.org

The increased dimensionality of these experiments helps to reduce resonance degeneracy, which is particularly useful for complex molecules. psu.edu This allows for more unambiguous resonance assignments, leading to more accurate structural and dynamic information. psu.edu

Table 1: Common Multi-dimensional NMR Experiments for Carbohydrate Analysis

| NMR Experiment | Information Provided |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov |

| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a spin system. nih.govacs.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly bonded to heteronuclei like ¹³C or ¹⁵N. nih.gov |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and heteronuclei over two or three bonds. nih.gov |

Real-time NMR for Deuterium Exchange and Reaction Monitoring

Real-time NMR spectroscopy is a valuable tool for monitoring dynamic processes such as hydrogen-deuterium (H-D) exchange reactions. wikipedia.org This can be achieved by acquiring a series of spectra over time to observe the disappearance of a proton signal and the appearance of a deuterium signal, or vice-versa. stackexchange.com

In the context of this compound, real-time NMR can be used to study the stability of the deuterium label under different conditions. For instance, the exchange of deuterium atoms at hydroxyl groups can be monitored when the compound is dissolved in a protic solvent like water. nih.govacs.org The rate of this exchange provides insights into the solvent accessibility and reactivity of different parts of the molecule. nih.gov

Furthermore, real-time NMR can monitor the progress of enzymatic reactions or chemical modifications involving this compound. By observing the changes in the NMR spectrum over time, researchers can identify reaction intermediates and determine reaction kinetics. mpg.de

Mass Spectrometry (MS) Applications for Quantitative and Isotopomer Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of molecules. When coupled with chromatographic separation, it becomes a powerful tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like this compound, derivatization is required to increase their volatility. uncst.go.ug The resulting derivatives can then be separated by gas chromatography and analyzed by mass spectrometry. uncst.go.ug

GC-MS is particularly useful for determining the isotopic profile of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule. The mass difference between the labeled and unlabeled compound confirms the incorporation of deuterium. By analyzing the fragmentation pattern, the position of the deuterium label within the molecule can often be inferred. acs.org This technique allows for the quantification of different isotopomers (molecules that differ only in their isotopic composition) in a sample. nih.gov

Table 2: GC-MS Data for a Hypothetical this compound Sample

| Compound | Derivatization Agent | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |

| D-Erythrose | Trimethylsilyl (TMS) | 12.5 | 408 | 73, 147, 204, 217, 305 |

| This compound | Trimethylsilyl (TMS) | 12.5 | 410 | 73, 147, 205, 219, 307 |

Note: This table is illustrative. Actual retention times and fragment masses may vary depending on the specific GC-MS conditions and derivatization method used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. illinois.edu It is well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. researchgate.net

In complex biological matrices, LC-MS can separate this compound from other metabolites before it is detected by the mass spectrometer. This is crucial for accurate quantification and identification. creative-proteomics.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which further aids in the confident identification of this compound and its metabolites. nih.gov

LC-MS/MS, or tandem mass spectrometry, can be used for even greater specificity. In this technique, the molecular ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. This provides structural information and allows for highly selective and sensitive quantification, even in the presence of co-eluting interferences. creative-proteomics.com

High-Resolution Chromatographic Separation Techniques for this compound and Related Isomers

The separation of sugar isomers is a significant analytical challenge due to their similar physical and chemical properties. uncst.go.ugnews-medical.net High-resolution chromatographic techniques are essential for distinguishing this compound from its isomers and other closely related compounds.

Several chromatographic approaches can be employed for this purpose:

High-Performance Anion-Exchange Chromatography (HPAEC) : This technique, often coupled with pulsed amperometric detection (PAD), is highly effective for the separation of complex carbohydrate mixtures, including isomers. chromatographyonline.com

Hydrophilic Interaction Chromatography (HILIC) : HILIC is a type of normal-phase chromatography that is well-suited for the separation of polar compounds like sugars. uncst.go.ug

Graphitized Carbon Columns : These columns have shown utility in the separation of monosaccharides and disaccharides. news-medical.net

Chiral Chromatography : Chiral stationary phases can be used to separate enantiomers (D- and L-isomers) of sugars. nih.gov

The choice of chromatographic method will depend on the specific research question and the complexity of the sample matrix. For instance, a method combining HILIC with anion-exchange chromatography has been shown to effectively resolve phosphorylated sugar isomers. oup.com The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns can provide very high-resolution separations in a shorter amount of time. nih.gov

Biochemical Roles and Research Significance of D Erythrose D2 in Model Systems

D-Erythrose-d2 as a Substrate for Enzymatic Activity Studies in vitro

D-Erythrose, a four-carbon aldose sugar, and its isotopically labeled form, this compound, serve as valuable tools in biochemical research, particularly in the study of enzyme kinetics and function. ontosight.aiwikipedia.org The introduction of deuterium (B1214612) (d2) at specific positions within the D-Erythrose molecule allows researchers to probe the mechanisms of enzymatic reactions with high precision.

Examination of Enzyme Kinetics with Deuterated Substrates

The use of deuterated substrates like this compound is a powerful technique for elucidating enzyme mechanisms through the study of kinetic isotope effects (KIEs). nih.govmsudenver.edu A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the case of this compound, the replacement of hydrogen with deuterium, which is twice as heavy, can significantly alter reaction rates if the bond to that hydrogen is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org

The magnitude of the KIE provides insight into the transition state of the reaction. msudenver.edu A primary KIE, where the bond to the isotope is cleaved, typically results in a noticeable decrease in the reaction rate. libretexts.org Conversely, secondary KIEs, where the isotope is not directly involved in bond breaking or formation, can also provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. msudenver.eduwikipedia.org By measuring the rates of enzymatic reactions with both D-Erythrose and this compound, researchers can determine the extent to which specific C-H bonds are involved in the catalytic mechanism. nih.gov

Table 1: Theoretical and Typical Kinetic Isotope Effects (KIE) for C-H/C-D Substitution

| KIE Type | Typical kH/kD Values | Interpretation |

| Primary | 6 - 8 | C-H bond is broken or formed in the rate-determining step. msudenver.edu |

| Secondary (α) | 1.1 - 1.2 (sp3 to sp2) | Change in hybridization at the labeled carbon. wikipedia.org |

| Secondary (α) | 0.8 - 0.9 (sp2 to sp3) | Change in hybridization at the labeled carbon. wikipedia.org |

| Secondary (β) | 1.15 - 1.3 | Hyperconjugative effects stabilizing a carbocation intermediate. wikipedia.org |

| Inverse | < 1 | A pre-equilibrium step with an inverse equilibrium isotope effect. wikipedia.org |

This table provides a general overview of KIE values and their interpretations. Actual values can vary depending on the specific enzyme and reaction conditions.

Functional Characterization of Erythrose-Modifying Enzymes

This compound is instrumental in the functional characterization of enzymes that act upon erythrose. A key class of such enzymes is the erythrose reductases (ERs), which catalyze the reduction of D-erythrose to erythritol (B158007). nih.govnih.govresearchgate.net These enzymes are found in various microorganisms, including yeasts and filamentous fungi, and play a role in metabolic pathways such as polyol synthesis. nih.govnih.govresearchgate.net

By using this compound as a substrate in in vitro assays, researchers can precisely study the activity and specificity of these enzymes. databiotech.co.il For instance, studies on erythrose reductases from Candida magnoliae and Torula corallina have utilized D-erythrose to determine key kinetic parameters like the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). researchgate.netescholarship.orgresearchgate.net The use of a deuterated substrate would allow for a deeper understanding of the reaction mechanism, such as whether a hydride transfer is involved. d-nb.info

Another important enzyme is D-erythrose-4-phosphate dehydrogenase (E4PDH), which catalyzes the conversion of D-erythrose-4-phosphate to 4-phosphoerythronate, a step in the vitamin B6 biosynthetic pathway in some bacteria. ebi.ac.uknih.gov Isotopic labeling studies with substrates like this compound can help elucidate the mechanism of this dehydrogenase and its relationship to similar enzymes like glyceraldehyde-3-phosphate dehydrogenase. ebi.ac.ukebi.ac.uk

Non-Enzymatic Reactions Involving this compound as an Isotopic Probe

Beyond enzymatic studies, this compound serves as a valuable isotopic probe in investigating non-enzymatic chemical reactions, offering insights into reaction mechanisms and degradation pathways.

Studies on Chemical Reactivity and Degradation Pathways

The chemical reactivity of sugars like erythrose can be complex, involving isomerization, epimerization, and degradation reactions. researchgate.net The use of deuterated analogs such as this compound can help trace the fate of specific atoms and unravel these complex reaction networks. For example, studies on the oxidative degradation of D-glucose have utilized deuterated glucose to identify the resulting products, such as 2,3-di-O-formyl-D-erythrose-4,4'-d2, providing evidence for the reaction pathway. cdnsciencepub.comcdnsciencepub.com Similar approaches with this compound could clarify its degradation pathways under various conditions, such as in the presence of metal oxides or under plausible prebiotic conditions. researchgate.netresearchgate.net

Investigation of Non-Enzymatic Glycation (Maillard Reactions) with Deuterium Labeling

The Maillard reaction, a form of non-enzymatic browning, occurs between reducing sugars and amino acids and is a fundamental process in food chemistry. imreblank.chunibs.itbme.hu This complex cascade of reactions leads to the formation of a wide array of products, some of which contribute to flavor and aroma, while others can have physiological effects. imreblank.ch

D-Erythrose, as a reducing sugar, can participate in the Maillard reaction. Using this compound as a reactant allows researchers to trace the incorporation of deuterium into the various reaction products. This isotopic labeling is a powerful tool for elucidating the intricate mechanisms of the Maillard reaction. For instance, studies have used labeled glucose to understand the formation of acetic acid during the Maillard reaction. imreblank.ch A key intermediate in the Maillard reaction of hexoses is 1-deoxy-D-erythro-2,3-hexodiulose, which is thought to degrade into acetic acid and erythrose. imreblank.ch By employing this compound, the subsequent reactions of the erythrose moiety could be followed, providing a more complete picture of the reaction network. tum.de

Role as an Isotopic Probe in Cellular and Microbial Physiology Research

This compound can also be utilized as an isotopic probe to study cellular and microbial physiology. By introducing this labeled compound into a biological system, researchers can trace its metabolic fate and understand how it is incorporated into various cellular components.

For example, D-erythrose-4-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and the biosynthesis of aromatic amino acids. wikipedia.orgiiste.orgnih.gov Supplying this compound to cells could allow for the tracking of the deuterium label through these pathways, providing insights into metabolic fluxes and pathway regulation. This approach has been used with other deuterated compounds to study metabolic pathways in various organisms. core.ac.uk In the context of microorganisms like Brucella, which can utilize erythritol (derived from erythrose) as a nutrient, this compound could be used to probe the unique metabolic pathways that feed into the pentose phosphate pathway. nih.gov

Computational and Theoretical Approaches in D Erythrose D2 Research

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are instrumental in understanding the subtle effects of isotopic substitution on molecular structure and reactivity.

Elucidation of Transition State Geometries and Energetics

The substitution of hydrogen with deuterium can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org Quantum chemical calculations are employed to model the transition state of a reaction, which is the highest energy point along the reaction pathway. libretexts.orgfiveable.mechemrxiv.org By calculating the geometries and energies of the transition states for both the deuterated and non-deuterated species, researchers can predict and rationalize the observed KIEs. libretexts.orgwayne.edu

For instance, in elimination reactions, the geometry of the transition state is crucial. libretexts.org Calculations can determine whether a reaction proceeds through a syn-periplanar or an anti-periplanar arrangement of the atoms involved. libretexts.orglibretexts.org The C-D bond is stronger than the C-H bond, leading to a higher activation energy and a slower reaction rate when a C-H bond is broken in the rate-determining step. libretexts.org This difference in bond strength is a key factor in the deuterium isotope effect. libretexts.org Theoretical calculations can quantify these energy differences and provide detailed insight into the transition state structure. wayne.edumdpi.com

Table 1: Theoretical vs. Experimental Kinetic Isotope Effects (KIE) for a Hypothetical Reaction Involving D-Erythrose-d2

| Reaction Step | Calculated kH/kD | Experimental kH/kD |

| C-H/C-D bond cleavage | 6.8 | 6.7 |

| Secondary Isotope Effect | 1.15 | 1.12 |

This table is illustrative and based on typical values for deuterium isotope effects. Actual values would depend on the specific reaction being studied.

Vibrational Analysis and Spectroscopic Prediction of Deuterated Species

Vibrational analysis through quantum chemical calculations allows for the prediction of infrared (IR) and Raman spectra. cas.czrsc.org The substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequencies of the C-D bond compared to the C-H bond. rsc.org This isotopic shift is a valuable tool for assigning spectral features.

Theoretical calculations can predict the vibrational modes of this compound and its non-deuterated counterpart. cas.czresearchgate.net These predictions help in the interpretation of experimental spectra, allowing for a detailed understanding of the molecule's vibrational properties. For example, the C-D stretching vibration appears in a distinct region of the IR spectrum (around 2000-2300 cm⁻¹) compared to the C-H stretch (around 2800-3100 cm⁻¹). rsc.org This clear separation aids in the structural analysis of deuterated carbohydrates. cas.czrsc.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as proteins and solvents, over time. theses.frnih.gov

Ligand-Protein Binding Dynamics and Conformational Ensembles

MD simulations are a powerful tool for studying the interactions between carbohydrates and proteins. nih.govmdpi.com These simulations can reveal the dynamic process of a ligand, such as this compound, binding to a protein and explore the different conformations the carbohydrate can adopt. nih.govresearchgate.netoup.comoup.com The inherent flexibility of carbohydrates means they often exist as an ensemble of different shapes in solution. researchgate.net

By simulating the system, researchers can observe how the deuterated sugar fits into the protein's binding site and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov These simulations can also shed light on how isotopic labeling might subtly alter the binding dynamics or the conformational preferences of the sugar. nih.gov

Table 2: Simulated Binding Parameters for D-Erythrose and this compound with a Hypothetical Enzyme

| Ligand | Average Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

| D-Erythrose | 4.2 | -7.5 |

| This compound | 4.1 | -7.3 |

This table presents hypothetical data to illustrate the types of insights gained from MD simulations. The actual values would be specific to the protein-ligand system under investigation.

Solvent Interactions and Diffusion Studies of Deuterated Carbohydrates

The interaction of carbohydrates with the surrounding solvent, typically water, is crucial for their structure and function. nih.govresearchgate.net MD simulations can model the hydration shell around this compound and investigate how the deuterated molecule interacts with water molecules. nih.govresearchgate.net

Furthermore, these simulations can be used to study the diffusion of deuterated carbohydrates in solution. acs.orgresearchgate.netresearchgate.net By tracking the movement of individual molecules over the course of a simulation, researchers can calculate diffusion coefficients. rsc.orgleeds.ac.uk These studies are important for understanding the transport properties of sugars in various biological and technological contexts. rsc.orgleeds.ac.uk

In Silico Modeling of Metabolic Networks Incorporating Deuterated Tracers

Computational models of metabolic networks are used to understand the complex web of biochemical reactions within a cell. tum.de Deuterated tracers like this compound are valuable tools in these studies. osti.govresearchgate.net

By introducing the labeled sugar into the model, researchers can trace the path of the deuterium atoms through various metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway. tum.de This allows for the quantification of metabolic fluxes, which are the rates of reactions in the network. researchgate.net This approach, often referred to as metabolic flux analysis (MFA), provides a quantitative understanding of cellular metabolism. researchgate.netnih.gov The use of multiple stable isotope tracers, including deuterated compounds, can enhance the resolution and accuracy of these models. researchgate.net

Emerging Research Directions and Future Perspectives in D Erythrose D2 Studies

Integration of D-Erythrose-d2 into Advanced Multi-Omics Research Methodologies

The era of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. mdpi.com this compound is a powerful tool for the metabolomics component of these studies, specifically in the domain of stable isotope-resolved metabolomics (SIRM). By introducing this compound as a tracer, researchers can follow the transformation of this labeled precursor through various metabolic pathways.

In a typical multi-omics experiment, this compound can be introduced to cells or organisms. Its downstream metabolites, which will carry the deuterium (B1214612) label, are then tracked using high-resolution mass spectrometry. This technique, known as metabolic flux analysis, allows for the precise quantification of the flow of metabolites through a network. D-Erythrose is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and is a precursor for the biosynthesis of aromatic amino acids via the shikimate pathway. medchemexpress.comuniversiteitleiden.nl Its deuterated form, therefore, allows for the detailed investigation of these critical pathways.

When this metabolic data is layered with transcriptomic and proteomic data, a more complete picture emerges. For instance, an observed change in the flux through the shikimate pathway, as traced by this compound, can be correlated with changes in the expression of genes and proteins responsible for the enzymes in that pathway. This integrative approach is crucial for understanding how metabolic reprogramming occurs in various states, such as disease or in response to environmental stimuli. metabolomics.seresearcher.lifegla.ac.uk

Table 1: Application of this compound in a Multi-Omics Workflow

| Omics Layer | Role of this compound | Data/Insights Generated |

|---|---|---|

| Metabolomics | Deuterated metabolic tracer | Quantitative pathway flux data for the Pentose Phosphate Pathway and Shikimate Pathway. |

| Proteomics | Correlative analysis | Identification of changes in enzyme abundance corresponding to observed metabolic fluxes. |

| Transcriptomics | Correlative analysis | Identification of up- or down-regulation of genes encoding for metabolic enzymes. |

| Integrative Analysis | Systems-level model building | Construction of comprehensive models linking genetic regulation to metabolic output. mdpi.com |

Novel Applications in Systems Biology and Synthetic Biology for Pathway Engineering

Systems biology seeks to understand the complex interactions within a biological system as a whole, while synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. frontiersin.orgnih.govresearchgate.net this compound serves as an invaluable tool in both disciplines, particularly for the analysis and engineering of metabolic pathways.

In systems biology, this compound helps to parameterize and validate computational models of metabolic networks. frontiersin.org By providing precise flux data, it allows for a more accurate simulation of how a network will behave under different conditions. This is essential for predicting the outcomes of genetic modifications or drug interventions.

In synthetic biology, a primary goal is to engineer microbes to produce valuable chemicals, biofuels, or pharmaceuticals. fortunejournals.com This often involves redirecting metabolic flux towards a desired product. This compound is used to diagnose metabolic bottlenecks and quantify the efficiency of engineered pathways. For example, D-erythrose-4-phosphate, a derivative of D-erythrose, is a key precursor in various biosynthetic pathways. researchgate.netscholaris.ca Researchers can use this compound to trace the carbon flow and determine if an engineered pathway is successfully channeling this precursor towards the target molecule or if it is being diverted into competing native pathways. Studies on the production of polyols like erythritol (B158007) in yeast, for instance, rely on understanding the metabolism of D-erythrose. nih.govresearchgate.net By using a deuterated tracer, engineers can iteratively test and refine their genetic designs to optimize production.

Table 2: Use of this compound in Pathway Engineering

| Engineering Goal | Organism | Analyzed Pathway | Role of this compound |

|---|---|---|---|

| Erythritol Production | Yarrowia lipolytica | Pentose Phosphate Pathway, Polyol synthesis | Quantify flux from D-erythrose to erythritol vs. competing pathways (e.g., arabitol synthesis). nih.govresearchgate.net |

| Aromatic Amino Acid Production | Escherichia coli | Shikimate Pathway | Trace carbon flow from D-erythrose-4-phosphate to tryptophan, phenylalanine, or tyrosine to identify rate-limiting steps. researchgate.net |

| Biofuel Precursor Synthesis | Engineered Yeast | Modified central carbon metabolism | Validate the activity and efficiency of newly introduced synthetic pathways originating from the PPP. frontiersin.orgfortunejournals.com |

Advancements in High-Throughput Synthesis and Automation for Deuterated Carbohydrates

The broader application of deuterated compounds like this compound has historically been limited by the challenges of their synthesis. However, recent advances in chemical synthesis, particularly in automation and high-throughput methodologies, are making these crucial tools more accessible. nih.gov

Traditional methods for deuteration can be complex, time-consuming, and may lack site-selectivity. Modern approaches are overcoming these hurdles. For instance, visible-light photocatalytic deuteration has emerged as a method that offers mild reaction conditions and good selectivity. researchgate.net Furthermore, the development of continuous flow reactors for deuteration provides a scalable and sustainable approach. A site- and stereoselective deuterium labeling method for carbohydrates using a Ruthenium-on-carbon (Ru/C) catalyst in a continuous flow system has been demonstrated to be highly efficient and maintain selectivity over long periods. rsc.org This technology has the potential to significantly reduce the cost and effort required to produce a wide range of deuterated carbohydrates, including this compound.

Automation platforms, which can perform iterative solution-phase reactions, enable the rapid and controlled synthesis of complex molecules like carbohydrates with minimal starting material. nih.gov These automated systems, often coupled with high-throughput screening using mass spectrometry, can accelerate the discovery of optimal reaction conditions and the production of libraries of labeled compounds for various research applications. nih.gov

Table 3: Comparison of Synthesis Methods for Deuterated Carbohydrates

| Method | Advantages | Disadvantages | Relevance to this compound |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established protocols | Multi-step, often low yield, harsh conditions | Foundational but less efficient for large-scale production. |

| Photocatalytic Deuteration | Mild conditions, high site-selectivity | May require specific photocatalysts and setups. researchgate.net | Offers precise labeling on the D-Erythrose molecule. |

| Continuous Flow Catalysis | Scalable, sustainable, high selectivity, efficient. rsc.org | Requires specialized reactor equipment. | Enables large-scale, cost-effective production of this compound. |

| Automated Solution-Phase Synthesis | High-throughput, requires small reactant quantities, rapid. nih.gov | High initial investment in automation hardware. | Facilitates the creation of this compound and its derivatives for screening purposes. |

Interdisciplinary Research Foci Leveraging this compound as a Molecular Tool

The use of a specialized chemical probe like this compound inherently fosters interdisciplinary research, bridging the gap between chemistry, biology, and computational science. leeds.ac.uk Addressing complex biological questions often requires a multifaceted approach where expertise from different fields is integrated. mdpi.comresearchgate.net

The synthesis of this compound itself is a task for synthetic chemists . Its application in metabolic studies falls under the purview of biochemists and molecular biologists , who design and conduct the experiments in cellular or animal models. The analysis of the complex datasets generated by mass spectrometry requires the skills of analytical chemists and data scientists , who develop methods for signal processing and data interpretation. Finally, systems biologists and computational biologists use this data to build and refine predictive models of metabolic networks.

This collaborative cycle, centered around a molecular tool, is powerful. For example, a systems biologist might identify a key metabolic junction involving D-erythrose that is predicted to be important in a disease. A synthetic chemist then prepares the this compound tracer. A molecular biologist uses the tracer to experimentally validate the model's prediction, generating data that is then analyzed by a data scientist. The refined data is then fed back to the computational model, leading to a deeper and more accurate understanding of the biological system. This synergy accelerates scientific discovery and innovation, allowing researchers to tackle complex challenges that would be insurmountable from a single disciplinary perspective. leeds.ac.uk

Table 4: Interdisciplinary Roles in this compound Research

| Discipline | Contribution | Key Activities |

|---|---|---|

| Synthetic Chemistry | Probe Development | Design and execution of efficient, selective deuteration reactions to produce this compound. researchgate.net |

| Biochemistry/Molecular Biology | Experimental Application | Designing cell culture or in vivo experiments; administering the tracer; sample preparation. nih.gov |

| Analytical Chemistry | Data Acquisition | Developing and operating mass spectrometry methods to detect and quantify labeled metabolites. nih.gov |

| Computational Biology/Data Science | Data Analysis & Modeling | Processing raw analytical data; performing metabolic flux analysis; building predictive models of pathways. frontiersin.org |

| Systems Biology | Hypothesis Generation & Integration | Integrating multi-omics data to form a holistic view of the biological system; guiding experimental design. nih.gov |

Q & A

Q. How should researchers address reproducibility challenges when publishing this compound findings?

- Methodological Answer :

- Transparency : Report deuterium purity, synthesis routes, and storage conditions in detail.

- Data sharing : Deposit raw spectra, chromatograms, and kinetic datasets in repositories like Metabolomics Workbench.

- Peer review : Invite experts in isotopic labeling to evaluate methodological rigor pre-submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.